2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone' involves the reaction of 4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine with 2-fluoroacetophenone in the presence of a suitable base and solvent.
Starting Materials
4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine, 2-fluoroacetophenone, Suitable base, Solvent
Reaction
Step 1: Dissolve 4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine in a suitable solvent., Step 2: Add a suitable base to the solution and stir for some time., Step 3: Add 2-fluoroacetophenone to the reaction mixture and stir for some time., Step 4: Heat the reaction mixture to a suitable temperature and stir for some time., Step 5: Cool the reaction mixture and filter the precipitate., Step 6: Wash the precipitate with a suitable solvent and dry it., Step 7: The obtained product is '2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone'.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-29(26,27)17-4-2-3-16-19(17)22-20(28-16)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJONAOMFUISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
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